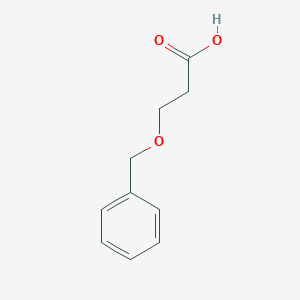

3-(Benzyloxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGUGVRKYBSDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575690 | |

| Record name | 3-(Benzyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27912-85-2 | |

| Record name | 3-(Benzyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Benzyloxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Benzyloxy)propanoic acid chemical properties and structure

An In-depth Technical Guide to 3-(Benzyloxy)propanoic Acid

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and experimental protocols for 3-(Benzyloxy)propanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

3-(Benzyloxy)propanoic acid is a carboxylic acid that features a benzyloxy group. The structure consists of a propanoic acid backbone with a benzyl ether linkage at the third carbon.

Key Identifiers:

-

IUPAC Name: 3-(Benzyloxy)propanoic acid[1]

-

Synonyms: 3-Phenylmethoxypropanoic acid, Benzyl-PEG1-acid, 3-Benzyloxypropionic Acid[2]

-

SMILES: O=C(O)CCOCC1=CC=CC=C1

-

InChI Key: OZGUGVRKYBSDBN-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-(Benzyloxy)propanoic acid.

| Property | Value |

| Molecular Weight | 180.20 g/mol [1] |

| Appearance | Solid |

| Melting Point | 31.5-33.5 °C[2] |

| Boiling Point | 124-130 °C (at 0.01 Torr)[2] |

| Density | 1.153±0.06 g/cm³ (Predicted)[2] |

| pKa | 4.30±0.10 (Predicted)[2] |

| Solubility | Slightly soluble in Chloroform and Methanol[2] |

Experimental Protocols

Synthesis of 3-(Benzyloxy)propanoic acid via Williamson Ether Synthesis

A common method for the synthesis of 3-(benzyloxy)phenyl)propanoic acid involves the Williamson ether synthesis, where the phenoxide of a hydroxypropanoic acid derivative is reacted with a benzyl halide.[3] For the synthesis of 3-(Benzyloxy)propanoic acid itself, a similar principle would apply, starting from a suitable 3-hydroxypropanoic acid precursor.

Materials:

-

3-hydroxypropanoic acid derivative

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the 3-hydroxypropanoic acid derivative (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).[4]

-

Stir the suspension at room temperature for 30 minutes.[4]

-

Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.[4]

-

Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[4]

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.[4]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.[4]

-

Dissolve the residue in diethyl ether and wash with water, followed by 1 M HCl, and finally with brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[4]

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 3-(Benzyloxy)propanoic acid.[4]

Purity Validation

The purity of synthesized 3-(Benzyloxy)propanoic acid can be validated using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is effective for determining the percentage purity of the compound. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Mass spectrometry, often with Electrospray Ionization (ESI), is used to confirm the molecular mass. For carboxylic acids, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.[5]

Safety and Handling

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

Visualizations

References

- 1. 3-(Benzyloxy)propanoic acid | C10H12O3 | CID 15608813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(benzyloxy)propanoic acid | 27912-85-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

3-(Benzyloxy)propanoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Benzyloxy)propanoic acid, a valuable building block in organic synthesis. This document consolidates its chemical and physical properties, provides a representative synthetic protocol, and discusses its potential applications based on the activities of related compounds.

Core Data Presentation

The following tables summarize the key physicochemical and spectroscopic properties of 3-(Benzyloxy)propanoic acid.

Table 1: Physicochemical Properties of 3-(Benzyloxy)propanoic acid

| Property | Value | Source |

| CAS Number | 27912-85-2 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Solid, Colorless Oil to Light Beige | [1] |

| Melting Point | 31.5-33.5 °C | [1] |

| Boiling Point | 124-130 °C (at 0.01 Torr) | [1] |

| Density (Predicted) | 1.153 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.30 ± 0.10 | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

Table 2: Predicted Spectroscopic Data for 3-(Benzyloxy)propanoic acid

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons (phenyl group): ~7.2-7.4 ppm (multiplet, 5H)- Benzylic methylene protons (-O-CH₂-Ph): ~4.5 ppm (singlet, 2H)- Methylene protons adjacent to ether (-O-CH₂-CH₂-): ~3.7 ppm (triplet, 2H)- Methylene protons adjacent to carboxyl (-CH₂-COOH): ~2.6 ppm (triplet, 2H)- Carboxylic acid proton (-COOH): Broad singlet, variable shift |

| ¹³C NMR | - Carbonyl carbon (-COOH): ~175-180 ppm- Aromatic carbons (phenyl group): ~127-138 ppm- Benzylic methylene carbon (-O-CH₂-Ph): ~73 ppm- Methylene carbon adjacent to ether (-O-CH₂-CH₂-): ~68 ppm- Methylene carbon adjacent to carboxyl (-CH₂-COOH): ~34 ppm |

| IR Spectroscopy | - Carboxylic acid O-H stretch: Broad band, ~2500-3300 cm⁻¹- Carbonyl C=O stretch: Strong band, ~1700-1725 cm⁻¹- C-O ether stretch: ~1100 cm⁻¹- Aromatic C-H stretch: ~3000-3100 cm⁻¹ |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 180.08- Common Fragments: Loss of benzyl group (m/z = 91), loss of COOH (m/z = 135) |

Note: The spectroscopic data is predicted based on the chemical structure and data for similar compounds, as experimental spectra are not widely available in the public domain.

Experimental Protocols

Synthesis of 3-(Benzyloxy)propanoic acid

A plausible and common method for the synthesis of 3-(Benzyloxy)propanoic acid is via the Williamson ether synthesis, starting from 3-hydroxypropanoic acid and benzyl bromide.

Materials:

-

3-Hydroxypropanoic acid

-

Benzyl bromide

-

A suitable base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve 3-hydroxypropanoic acid (1 equivalent) in the anhydrous solvent. Cool the solution in an ice bath. Add the base (e.g., NaH, 1.1 equivalents) portion-wise and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.

-

Alkylation: To the resulting suspension, add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction mixture to stir at room temperature overnight or gently heat to reflux for a few hours until the starting material is consumed (monitor by Thin Layer Chromatography).

-

Work-up: Cool the reaction mixture to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers and wash successively with 1 M HCl, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure 3-(benzyloxy)propanoic acid.

Visualizations

Synthesis Workflow

Caption: Williamson Ether Synthesis of 3-(Benzyloxy)propanoic Acid.

Potential Role in Drug Development

While direct biological activity for 3-(benzyloxy)propanoic acid is not extensively documented, it belongs to the class of aryl propionic acid derivatives. Many compounds in this class are known Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[2] This relationship suggests a potential, though unconfirmed, area of investigation for 3-(benzyloxy)propanoic acid and its derivatives.

Caption: General inhibitory action of aryl propionic acids on COX enzymes.

Applications in Research

Currently, 3-(benzyloxy)propanoic acid is primarily utilized as a reagent in organic synthesis. It has been described as a reagent used in "Hydroxypropionyl alkylation".[1] Its structure, containing a protected hydroxyl group and a carboxylic acid, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds and other specialty chemicals. The benzyl protecting group can be readily removed under various conditions to reveal the free hydroxyl group for further functionalization.

References

Spectroscopic Profile of 3-(Benzyloxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Benzyloxy)propanoic acid (CAS No: 27912-85-2). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also included.

Chemical Structure and Properties

-

IUPAC Name: 3-(Benzyloxy)propanoic acid

-

Molecular Weight: 180.20 g/mol [1]

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(Benzyloxy)propanoic acid. These predictions are based on the analysis of its functional groups (a carboxylic acid, an ether, a benzene ring, and aliphatic carbons) and typical spectroscopic values for these moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-(Benzyloxy)propanoic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.5 | Singlet | 2H | Benzylic protons (-O-CH₂-Ph) |

| ~3.8 | Triplet | 2H | Methylene protons (-O-CH₂-CH₂-) |

| ~2.6 | Triplet | 2H | Methylene protons (-CH₂-COOH) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-(Benzyloxy)propanoic acid

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Carboxylic acid carbon (-COOH) |

| ~138 | Aromatic carbon (quaternary, C-1 of Ph) |

| ~128.5 | Aromatic carbons (CH of Ph) |

| ~127.8 | Aromatic carbons (CH of Ph) |

| ~127.7 | Aromatic carbons (CH of Ph) |

| ~73 | Benzylic carbon (-O-CH₂-Ph) |

| ~68 | Methylene carbon (-O-CH₂-CH₂-) |

| ~35 | Methylene carbon (-CH₂-COOH) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-(Benzyloxy)propanoic acid

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid)[3][4] |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 3000-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer)[3][4] |

| ~1600, ~1495, ~1450 | Medium to Weak | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1100 | Strong | C-O stretch (Ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 3-(Benzyloxy)propanoic acid

| m/z | Interpretation |

| 180 | [M]⁺, Molecular ion |

| 163 | [M - OH]⁺ |

| 135 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion), base peak |

| 77 | [C₆H₅]⁺ |

| 73 | [CH₂CH₂COOH]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Benzyloxy)propanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum on a 300 MHz or higher field spectrometer.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (1-2 mg) of 3-(Benzyloxy)propanoic acid in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added and averaged.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of 3-(Benzyloxy)propanoic acid (approximately 1 µg/mL to 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof with water.

-

Instrumentation and Ionization:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

For a volatile compound, Electron Ionization (EI) is a common technique. For less volatile samples, Electrospray Ionization (ESI) can be used.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

In EI, a standard electron energy of 70 eV is typically used.

-

In ESI, the instrument can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often effective for observing the [M-H]⁻ ion.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 3-(Benzyloxy)propanoic acid.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. 3-(Benzyloxy)propanoic acid | C10H12O3 | CID 15608813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(benzyloxy)propanoic acid | 27912-85-2 [chemicalbook.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(Benzyloxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of 3-(Benzyloxy)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] While specific experimental data for this compound is not extensively available in public literature, this document outlines the necessary experimental protocols and data presentation frameworks based on established scientific principles and regulatory guidelines.

Physicochemical Properties

3-(Benzyloxy)propanoic acid (CAS No: 27912-85-2) is a carboxylic acid derivative with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[2] Its structure, featuring a benzyloxy group, suggests a degree of lipophilicity which can influence its solubility and interaction with biological systems.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | Solid | |

| IUPAC Name | 3-(Benzyloxy)propanoic acid | [2] |

| CAS Number | 27912-85-2 | [2] |

Solubility Assessment

The solubility of 3-(Benzyloxy)propanoic acid is a critical parameter for its application in synthesis and formulation. A systematic approach to determining its solubility in various solvents is essential.

Experimental Protocol: Solubility Determination

This protocol outlines a general method for determining the solubility of 3-(Benzyloxy)propanoic acid in various solvents.

Materials:

-

3-(Benzyloxy)propanoic acid

-

A range of solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, toluene, ethyl acetate)[4]

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Prepare saturated solutions by adding an excess amount of 3-(Benzyloxy)propanoic acid to a known volume of each solvent in separate vials.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually confirm that excess solid is still present.

-

Centrifuge the vials to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of 3-(Benzyloxy)propanoic acid in the diluted sample using a validated HPLC method.[1][5]

Data Presentation: Solubility Data

The experimentally determined solubility data should be compiled in a clear and structured format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Ethyl Acetate | 25 | ||

| 5% Sodium Bicarbonate | 25 | ||

| 5% Hydrochloric Acid | 25 |

Workflow for Solubility Determination

References

The Genesis of a Versatile Molecular Scaffold: A Technical Guide to 3-(Benzyloxy)propanoic Acid

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Benzyloxy)propanoic acid, a versatile carboxylic acid derivative that has garnered significant interest in the field of drug discovery and organic synthesis. While the precise historical details of its initial discovery are not extensively documented in readily available literature, its conceptual origins are intrinsically linked to the development of fundamental organic reactions in the 19th century. This document delves into the historical context of its synthesis, details contemporary experimental protocols, presents its physicochemical properties in a structured format, and explores its modern applications, particularly as a crucial building block and linker in the development of novel therapeutics.

Historical Context: The Foundational Chemistry

The discovery and synthesis of 3-(Benzyloxy)propanoic acid are predicated on two cornerstone principles of organic chemistry: the Williamson ether synthesis and the use of the benzyl group as a protecting group for alcohols.

The Williamson ether synthesis , developed by Alexander Williamson in 1850, provided the first reliable method for the preparation of ethers from an alkoxide and an alkyl halide.[1][2][3][4] This SN2 reaction remains a fundamental and widely used method for forming carbon-oxygen bonds and is the theoretical basis for the synthesis of the benzyl ether linkage in 3-(benzyloxy)propanoic acid.[1][2][3][4]

The use of the benzyl group (Bn) as a protecting group for hydroxyl functionalities became a vital strategy in multi-step organic synthesis.[5][6][7] Its stability under a wide range of reaction conditions, coupled with its facile removal via hydrogenolysis, made it an ideal choice for temporarily masking reactive alcohol groups while other chemical transformations are performed on the molecule.[5][6][8][9]

While the first specific synthesis of 3-(benzyloxy)propanoic acid is not clearly documented, it is plausible that its preparation was an early application of these established principles, likely emerging from the broader exploration of protecting group chemistry in the synthesis of complex organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Benzyloxy)propanoic acid is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 3-(Benzyloxy)propanoic acid | [10] |

| CAS Number | 27912-85-2 | [10] |

| Molecular Formula | C₁₀H₁₂O₃ | [10] |

| Molecular Weight | 180.20 g/mol | [10] |

| Melting Point | 31.5-33.5 °C | [11] |

| Boiling Point | 124-130 °C (at 0.01 Torr) | [11] |

| Appearance | Colorless oil to light beige solid | [11] |

| Solubility | Slightly soluble in chloroform and methanol | [11] |

| pKa (Predicted) | 4.30 ± 0.10 | [11] |

Synthesis of 3-(Benzyloxy)propanoic Acid: Experimental Protocols

The synthesis of 3-(benzyloxy)propanoic acid is typically achieved through the benzylation of a 3-hydroxypropanoic acid precursor. The following protocols provide detailed methodologies for its preparation.

General Synthesis Workflow

The logical workflow for the synthesis of 3-(benzyloxy)propanoic acid involves the protection of the hydroxyl group of a suitable precursor using a benzyl halide under basic conditions.

Caption: General workflow for the synthesis of 3-(Benzyloxy)propanoic acid.

Detailed Experimental Protocol

This protocol is a representative example of the synthesis of 3-(benzyloxy)propanoic acid.

Materials:

-

3-Hydroxypropanoic acid or its ester derivative (1.0 eq)

-

Benzyl bromide (1.1 - 1.2 eq)

-

Sodium hydride (NaH) (1.2 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-hydroxypropanoic acid derivative in the chosen anhydrous solvent (DMF for NaH, Acetone for K₂CO₃).

-

Deprotonation:

-

Using NaH: Cool the solution to 0 °C and add sodium hydride portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Using K₂CO₃: Add potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.

-

-

Benzylation: Add benzyl bromide dropwise to the reaction mixture. Heat the mixture to a suitable temperature (e.g., reflux for acetone) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If NaH was used, quench the reaction by the slow addition of water.

-

If K₂CO₃ was used, filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, 1 M HCl, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 3-(benzyloxy)propanoic acid can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Applications in Modern Research and Development

3-(Benzyloxy)propanoic acid and its derivatives are valuable intermediates in several areas of chemical and pharmaceutical research.

PROTAC Linkers

3-(Benzyloxy)propanoic acid has been identified as a useful bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The carboxylic acid and the benzyloxy group provide two points of attachment for connecting a ligand for the target protein and a ligand for an E3 ubiquitin ligase.

Caption: Role of 3-(Benzyloxy)propanoic acid as a PROTAC linker.

Scaffolds for Biologically Active Molecules

The 3-(benzyloxy)propanoic acid scaffold is a key component in the synthesis of various biologically active molecules. For instance, derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as potent antagonists of the G protein-coupled receptor 34 (GPR34), which is implicated in various physiological and pathological processes.[3][12]

Furthermore, novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, derived from a related benzyloxy-containing propanoic acid structure, have demonstrated significant antiproliferative activity against various cancer cell lines.

Signaling Pathways and Biological Activities of Derivatives

While 3-(benzyloxy)propanoic acid itself is primarily used as a synthetic intermediate, its derivatives have been shown to modulate specific cellular signaling pathways.

A notable example is the GPR34 signaling pathway. GPR34 is a G protein-coupled receptor that, upon activation by its ligand, can initiate downstream signaling cascades, including the phosphorylation of ERK1/2. Antagonists derived from the 3-(benzyloxy)propanoic acid scaffold can block this activation, thereby inhibiting downstream signaling.[3][12]

Caption: Inhibition of the GPR34 signaling pathway by a derivative.

Conclusion

3-(Benzyloxy)propanoic acid, while lacking a well-defined "discovery" narrative, stands as a testament to the enduring power of fundamental organic chemistry principles. Its synthesis, rooted in the historic Williamson ether synthesis and the strategic use of the benzyl protecting group, has paved the way for its emergence as a valuable tool in modern medicinal chemistry and drug discovery. The versatility of its structure allows for its incorporation as a linker in sophisticated therapeutic modalities like PROTACs and as a core scaffold for the development of potent modulators of key biological targets. As research into novel therapeutics continues to advance, the utility and importance of 3-(benzyloxy)propanoic acid and its derivatives are poised to grow, underscoring the critical role of fundamental chemical building blocks in the innovation of future medicines.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Benzyl group - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. 3-(Benzyloxy)propanoic acid | C10H12O3 | CID 15608813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-(benzyloxy)propanoic acid | 27912-85-2 [chemicalbook.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

3-(Benzyloxy)propanoic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)propanoic acid has emerged as a valuable and versatile building block in medicinal chemistry, offering a unique combination of a protected hydroxyl group and a modifiable carboxylic acid functionality. This scaffold has been instrumental in the development of a diverse range of biologically active molecules, including G protein-coupled receptor (GPCR) modulators, enzyme inhibitors, and potential anticancer agents. Its utility also extends to the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a flexible linker. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 3-(benzyloxy)propanoic acid and its derivatives in drug discovery. Detailed experimental protocols for key synthetic transformations and biological assays are presented, alongside a quantitative summary of the biological activities of notable derivatives.

Physicochemical Properties of 3-(Benzyloxy)propanoic Acid

3-(Benzyloxy)propanoic acid is a stable, crystalline solid at room temperature. The benzyl ether provides a robust protecting group for the hydroxyl function, which is stable to a wide range of reaction conditions and can be readily removed by catalytic hydrogenation. The carboxylic acid moiety offers a convenient handle for various chemical modifications, including amidation and esterification.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 27912-85-2 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 31.5-33.5 °C | |

| Boiling Point | 124-130 °C (0.01 Torr) | |

| pKa (Predicted) | 4.30 ± 0.10 |

Synthesis of 3-(Benzyloxy)propanoic Acid

The most common and straightforward synthesis of 3-(benzyloxy)propanoic acid involves the benzylation of a 3-hydroxypropanoic acid precursor. A general and reliable protocol is provided below.

Experimental Protocol: Synthesis of 3-(Benzyloxy)propanoic Acid

Materials:

-

3-Hydroxypropanoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-hydroxypropanoic acid (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure 3-(benzyloxy)propanoic acid.

Figure 1: General synthetic scheme for 3-(Benzyloxy)propanoic acid.

Applications in Medicinal Chemistry

The 3-(benzyloxy)propanoic acid scaffold has been successfully employed in the design and synthesis of a variety of bioactive molecules.

G Protein-Coupled Receptor (GPCR) Antagonists

Derivatives of 3-(benzyloxy)propanoic acid have shown significant promise as antagonists for GPR34, a receptor implicated in neuropathic pain.[3]

A noteworthy example is (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, which has demonstrated potent GPR34 antagonism.[3]

| Compound | Assay | IC₅₀ (µM) | Reference |

| 5e | GloSensor cAMP Assay | 0.680 | [3] |

| Tango Assay | 0.059 | [3] |

GPR34 Signaling Pathway:

Activation of GPR34 by its endogenous ligand, lysophosphatidylserine (LysoPS), initiates a signaling cascade that can lead to the phosphorylation of ERK1/2, a key event in cellular signaling.[4] Antagonists based on the 3-(benzyloxy)propanoic acid scaffold can block this process.

Figure 2: GPR34 signaling pathway and the inhibitory action of 3-(benzyloxy)propanoic acid derivatives.

Experimental Protocol: Tango™ GPCR Assay

This assay measures ligand-induced β-arrestin recruitment to the GPCR of interest, providing a functional readout of receptor activation or antagonism.

Materials:

-

HTLA cells (or other suitable cell line)

-

Tango™ GPCR construct for GPR34

-

Transfection reagent

-

Test compounds (e.g., 3-(benzyloxy)propanoic acid derivatives)

-

GPR34 agonist (e.g., LysoPS)

-

LiveBLAzer™-FRET B/G Substrate

Procedure:

-

Transfect HTLA cells with the Tango™ GPR34 receptor construct.

-

24 hours post-transfection, seed the cells into 384-well plates.

-

Prepare serial dilutions of the test compounds in assay medium.

-

Add the test compounds to the cells and incubate for 30 minutes at 37 °C.

-

Add the GPR34 agonist at a concentration that elicits ~80% of the maximal response (EC₈₀).

-

Incubate the plates for 5 hours at 37 °C.

-

Add the LiveBLAzer™-FRET B/G Substrate mixture and incubate for 2 hours at room temperature in the dark.

-

Measure the fluorescence at 460 nm (blue) and 530 nm (green) using a fluorescence plate reader.

-

The ratio of blue to green fluorescence is proportional to β-arrestin recruitment. Calculate the IC₅₀ values for the antagonist compounds.

Experimental Protocol: Western Blot for ERK1/2 Phosphorylation

This protocol allows for the direct measurement of the phosphorylation status of ERK1/2, a downstream effector of GPR34 signaling.[5]

Materials:

-

CHO cells stably expressing GPR34

-

Test compounds

-

LysoPS

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL detection reagents

Procedure:

-

Seed CHO-GPR34 cells in 6-well plates.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LysoPS for 10 minutes.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the primary antibodies overnight at 4 °C.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system and quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.

Cyclooxygenase (COX) Inhibitors

Aryl propionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes. The 3-(benzyloxy)propanoic acid scaffold can be incorporated into novel structures to explore new COX inhibitors.[5]

Mechanism of COX Inhibition:

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. COX inhibitors block the active site of these enzymes, preventing prostaglandin synthesis.[5]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 27912-85-2|3-(Benzyloxy)propanoic acid|BLD Pharm [bldpharm.com]

- 3. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

The Versatile Scaffold: An In-depth Technical Guide to the Research Applications of 3-(Benzyloxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)propanoic acid, a seemingly simple carboxylic acid, serves as a crucial and versatile scaffold in the synthesis of a diverse array of biologically active molecules. While the compound itself has limited reported intrinsic biological activity, its true potential is unlocked when it is utilized as a foundational building block for creating novel derivatives with significant therapeutic promise. This technical guide delves into the core applications of 3-(Benzyloxy)propanoic acid in modern research, with a particular focus on its role in the development of G protein-coupled receptor (GPCR) antagonists and potent antiproliferative agents. We will explore the quantitative data supporting these applications, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways involved.

Core Applications of 3-(Benzyloxy)propanoic Acid Derivatives

The primary research applications of 3-(Benzyloxy)propanoic acid are centered on its use as a precursor for more complex molecules. Two prominent areas of investigation have emerged:

-

GPR34 Antagonists for Neuropathic Pain: Derivatives of 3-(Benzyloxy)propanoic acid have been identified as potent antagonists of the G protein-coupled receptor 34 (GPR34), a target implicated in neuropathic pain.

-

Antiproliferative Agents: By incorporating the 3-(Benzyloxy)propanoic acid motif into a quinoxaline structure, researchers have developed novel compounds with significant anticancer activity.

GPR34 Antagonism: A New Frontier in Pain Management

Recent studies have highlighted a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.[1][2] These compounds have shown promise in preclinical models of neuropathic pain.[2]

Quantitative Data: GPR34 Antagonist Activity

The antagonist activity of the lead compound, designated as 5e , has been quantified using two distinct in vitro assays: the GloSensor™ cAMP assay and the Tango™ assay.[2] These assays measure different aspects of GPCR signaling. The GloSensor™ assay directly measures changes in intracellular cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling. The Tango™ assay, on the other hand, monitors the recruitment of β-arrestin to the activated receptor.

| Compound | Assay | IC50 (µM) |

| 5e | GloSensor™ cAMP Assay | 0.680[2] |

| 5e | Tango™ Assay | 0.059[2] |

These results indicate that compound 5e is a potent antagonist of GPR34, with a significantly lower IC50 value observed in the β-arrestin recruitment assay.

Signaling Pathway in Neuropathic Pain

GPR34 signaling in microglia is believed to exacerbate neuropathic pain by promoting pro-inflammatory responses.[3][4] Upon activation by its endogenous ligand, lysophosphatidylserine (LysoPS), GPR34 can activate several downstream signaling cascades, including the extracellular signal-regulated kinase (ERK), Akt, and nuclear factor-κB (NF-κB) pathways.[3] This leads to the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which contribute to the sensitization of neurons and the perception of pain.[3]

Experimental Protocols

This assay quantifies changes in intracellular cAMP levels in response to GPCR activation or inhibition.

Materials:

-

HEK293 cells stably expressing the GPR34 receptor and the GloSensor™-22F cAMP plasmid.

-

CO2-independent cell culture medium.

-

GloSensor™ cAMP Reagent.

-

Test compounds (e.g., GPR34 antagonists) and agonist (e.g., LysoPS).

-

White, opaque 384-well microplates.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the engineered HEK293 cells into 384-well plates at a density of approximately 1,000-2,000 cells per well in a final volume of 20 µL and incubate overnight.[5]

-

Reagent Equilibration: Prepare the equilibration medium by diluting the GloSensor™ cAMP Reagent in CO2-independent medium. Add 40 µL of this medium to each well and incubate at room temperature for at least 2 hours to allow for reagent equilibration and a stable basal signal.[5][6]

-

Compound Addition: Add the test antagonist compounds at various concentrations to the wells.

-

Agonist Stimulation: After a brief pre-incubation with the antagonist, add the GPR34 agonist (e.g., LysoPS) to stimulate the receptor.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer. The change in luminescence is proportional to the change in intracellular cAMP concentration.[7] Antagonist activity is determined by the compound's ability to inhibit the agonist-induced change in luminescence.

This assay measures the interaction between the activated GPCR and β-arrestin.

Materials:

-

U2OS cells co-expressing the GPR34-transcription factor fusion protein and a β-arrestin-protease fusion protein.

-

Complete cell culture medium (e.g., McCoy's 5A).

-

Test compounds and agonist.

-

LiveBLAzer™ FRET-B/G Substrate.

-

Black, clear-bottom 384-well microplates.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Dispense the Tango™ GPR34-bla U2OS cells into 384-well plates and incubate for 18-24 hours.[1]

-

Compound Treatment: Prepare serial dilutions of the antagonist compounds. Add 5 µL of the compound dilutions to the cell plates and incubate for approximately 30 minutes at 37°C.[8]

-

Agonist Addition: Add 5 µL of the GPR34 agonist at a predetermined EC80 concentration to the wells.[8]

-

Incubation: Incubate the plate for 5 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

Substrate Loading: Add the LiveBLAzer™ FRET-B/G Substrate mixture to each well and incubate at room temperature in the dark for 1.5-2 hours.[1]

-

Fluorescence Measurement: Measure the fluorescence emission at 460 nm and 530 nm. The ratio of these emissions indicates the extent of β-arrestin recruitment, and a decrease in this ratio in the presence of the test compound signifies antagonist activity.[8]

Antiproliferative Activity of Quinoxaline Derivatives

A series of novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) propanamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[9][10] These compounds represent a promising new class of potential anticancer agents.

Quantitative Data: In Vitro Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) values of the most potent derivative, 6k , were determined against four human cancer cell lines and compared to the standard chemotherapeutic drug, doxorubicin.[9][10]

| Compound | PC-3 (Prostate) IC50 (µM) | Hela (Cervical) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| 6k | 12.17 ± 0.9[9][10] | 9.46 ± 0.7[9][10] | 10.88 ± 0.8[9][10] | 6.93 ± 0.4[9][10] |

| Doxorubicin | 8.87 ± 0.6[9][10] | 5.57 ± 0.4[9][10] | 5.23 ± 0.3[9][10] | 4.17 ± 0.2[9][10] |

Compound 6k demonstrated significant antiproliferative activity across all tested cell lines, with its potency being comparable to that of doxorubicin, particularly against the MCF-7 breast cancer cell line.

Proposed Mechanism of Action

In silico docking studies suggest that these quinoxaline derivatives may exert their antiproliferative effects through the inhibition of histone deacetylase 6 (HDAC6), specifically by binding to its unique zinc finger ubiquitin-binding domain (Zf-UBD).[10][11] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer.

Experimental Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., PC-3, Hela, HCT-116, MCF-7).

-

Complete cell culture medium.

-

Test compounds (quinoxaline derivatives).

-

MTT solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives for 48-72 hours. Include a vehicle control (medium with DMSO) and a blank control (medium only).[2]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.[2]

Conclusion

3-(Benzyloxy)propanoic acid stands out not for its own biological effects, but as an invaluable starting point for the synthesis of highly active and specific modulators of biological targets. The derivatives developed from this core structure have demonstrated significant potential as GPR34 antagonists for the treatment of neuropathic pain and as novel antiproliferative agents with a proposed mechanism involving HDAC6 inhibition. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these promising chemical scaffolds for future therapeutic applications. The versatility of the 3-(benzyloxy)propanoic acid core suggests that its potential in medicinal chemistry is far from exhausted, and it will likely continue to be a key component in the discovery of new and innovative therapeutics.

References

- 1. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 2. benchchem.com [benchchem.com]

- 3. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GloSensor™ Technology [worldwide.promega.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]

- 10. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Safety and Handling of 3-(Benzyloxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a comprehensive Safety Data Sheet (SDS). All personnel handling 3-(Benzyloxy)propanoic acid should be thoroughly trained in laboratory safety and have access to and familiarity with the complete SDS for this compound and any other chemicals in use.

Introduction

3-(Benzyloxy)propanoic acid is a carboxylic acid derivative utilized in various research and development applications, including as a linker in Proteolysis Targeting Chimeras (PROTACs). As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety and handling precautions are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides an in-depth overview of the known safety information, handling procedures, and emergency protocols for 3-(Benzyloxy)propanoic acid.

Hazard Identification and Classification

Based on available data, 3-(Benzyloxy)propanoic acid is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

A summary of the known physical and chemical properties of 3-(Benzyloxy)propanoic acid is presented in the table below. It is important to note that some data for related compounds is included for a more comprehensive understanding where specific data for 3-(Benzyloxy)propanoic acid is not available.

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Solid | |

| Melting Point | 31.5-33.5 °C | |

| Boiling Point | 124-130 °C at 0.01 Torr | |

| Flash Point | > 110 °C (> 230 °F) | Data for the structurally similar 3-Phenylpropionic acid.[2] |

| Specific Gravity | 1.071 at 25 °C | Data for the structurally similar 3-Phenylpropionic acid.[2] |

Toxicological Information

| Route of Exposure | Potential Health Effects |

| Inhalation | May cause respiratory tract irritation.[1] |

| Skin Contact | Causes skin irritation.[1] |

| Eye Contact | Causes serious eye irritation.[1] |

| Ingestion | Harmful if swallowed. |

Note: The toxicological properties have not been fully investigated. All handling should be performed with the assumption that the compound is potentially harmful.

Experimental Protocols and Handling Procedures

Adherence to strict experimental protocols is crucial for the safe handling of 3-(Benzyloxy)propanoic acid.

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is mandatory to minimize exposure.

| Body Part | Recommended Protection | Specifications |

| Eyes/Face | Safety goggles, Face shield | Chemical splash goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a risk of splashing. |

| Skin/Body | Laboratory coat, Chemical-resistant apron | A fully buttoned lab coat is mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |

| Hands | Chemical-resistant gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. Gloves must be inspected before use and changed immediately if contaminated. |

General Handling

-

Work with 3-(Benzyloxy)propanoic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

-

Avoid the formation of dust.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling the compound.

-

Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[3]

-

Store away from incompatible materials such as strong oxidizing agents.

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

-

Evacuate and Secure: Immediately evacuate the area and restrict access.

-

Personal Protection: Don appropriate PPE, including respiratory protection if dust is present.

-

Containment: For a solid spill, carefully sweep up the material to avoid generating dust. For a solution, create a dike around the spill with an inert absorbent material like vermiculite or sand.[4][5]

-

Neutralization (for acidic solutions): Cautiously neutralize with sodium bicarbonate or another suitable neutralizing agent.[4][5]

-

Collection: Collect the spilled material and absorbent into a clearly labeled, sealed container for hazardous waste disposal.[5]

-

Decontamination: Clean the spill area with soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal

-

All waste containing 3-(Benzyloxy)propanoic acid must be disposed of as hazardous chemical waste.[6]

-

Collect waste in compatible, properly labeled containers.[6][7]

-

Do not dispose of this chemical down the drain or in the regular trash.[6]

-

Follow all institutional and regulatory guidelines for hazardous waste disposal.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1]

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualization of Safety Protocols

The following diagrams illustrate key safety and handling workflows for 3-(Benzyloxy)propanoic acid.

Caption: General workflow for handling 3-(Benzyloxy)propanoic acid.

Caption: Emergency workflow for a spill of 3-(Benzyloxy)propanoic acid.

References

- 1. chemicalbull.com [chemicalbull.com]

- 2. 3-phenyl propionic acid, 501-52-0 [thegoodscentscompany.com]

- 3. ehs.washington.edu [ehs.washington.edu]

- 4. enhs.uark.edu [enhs.uark.edu]

- 5. qmul.ac.uk [qmul.ac.uk]

- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 7. acewaste.com.au [acewaste.com.au]

The Rising Therapeutic Potential of 3-(Benzyloxy)propanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(benzyloxy)propanoic acid scaffold is emerging as a versatile platform in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. While the parent compound, 3-(benzyloxy)propanoic acid, primarily serves as a building block in organic synthesis, its derivatives have demonstrated significant potential as modulators of key biological targets implicated in a range of diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action for distinct classes of these derivatives, with a focus on their activities as G protein-coupled receptor (GPCR) antagonists, anticancer agents, and signal transduction inhibitors. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

(S)-3-(4-(Benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic Acid Derivatives as GPR34 Antagonists

A significant area of investigation has been the development of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as potent antagonists of the G protein-coupled receptor 34 (GPR34).[1][2] GPR34, a rhodopsin-like class A GPCR, is activated by lysophosphatidylserine and is implicated in inflammatory processes and neuropathic pain.[1][2] Antagonism of this receptor represents a promising therapeutic strategy for these conditions.

Quantitative Biological Data

Structure-activity relationship (SAR) studies have identified compound 5e as a particularly potent GPR34 antagonist.[1] Its activity has been quantified using two distinct in vitro assays that measure downstream signaling events upon receptor activation.

| Compound | Assay | IC50 (µM) |

| 5e | GloSensor™ cAMP Assay | 0.680[1] |

| 5e | Tango™ Assay | 0.059[1] |

Mechanism of Action & Signaling Pathway

GPR34 is a Gαi/o-coupled receptor. Its activation by an agonist like lysophosphatidylserine (LysoPS) leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR34 activation can trigger the β-arrestin recruitment pathway and stimulate the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2).[3] The antagonist compounds, such as 5e , block these signaling cascades.

Experimental Protocols

A detailed synthesis protocol for this class of compounds is described by Zhou et al. (2023).[1][2] The general workflow involves the coupling of a substituted phenoxyacetic acid with a protected (S)-3-(4-(benzyloxy)phenyl)propanoic acid backbone, followed by deprotection.

This assay quantifies changes in intracellular cAMP levels.

-

Cell Preparation: Plate cells stably or transiently expressing the GPR34 receptor and a GloSensor™ cAMP biosensor plasmid in a 96-well plate and incubate overnight.

-

Reagent Equilibration: Remove culture medium and add a solution containing the GloSensor™ cAMP Reagent. Incubate for 2 hours at room temperature.

-

Compound Addition: Add the antagonist compounds at various concentrations, followed by the agonist (e.g., lysophosphatidylserine).

-

Luminescence Measurement: Measure luminescence immediately using a luminometer. A decrease in the agonist-induced signal indicates antagonist activity.

This assay measures β-arrestin recruitment to the activated GPCR.

-

Cell Plating: Seed HTLA cells expressing the GPR34-transcription factor fusion protein in a 96-well plate.

-

Compound Treatment: Add test antagonists to the wells, followed by the agonist. Incubate for 16-24 hours.

-

Substrate Addition: Add a β-lactamase substrate to each well.

-

Signal Detection: Measure the fluorescent signal. Antagonist activity is determined by the inhibition of the agonist-induced signal.

N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents

Derivatives of 3-(benzyloxy)propanoic acid incorporating a quinoxaline moiety have been synthesized and evaluated for their anticancer activity.[4][5][6][7] Specifically, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides has shown broad-spectrum antiproliferative effects against various human cancer cell lines.[4][5][6]

Quantitative Biological Data

The antiproliferative activity of these compounds was assessed using the MTT assay. Compound 6k emerged as the most potent derivative across multiple cell lines.[4][8]

| Compound | PC-3 IC50 (µM) | HeLa IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |

| 6k | 12.17 ± 0.9 | 9.46 ± 0.7 | 10.88 ± 0.8 | 6.93 ± 0.4 |

| Doxorubicin | - | 8.87 ± 0.6 | 5.57 ± 0.4 | 5.23 ± 0.3 |

Data sourced from Al-Tel et al. (2025).[4][5][6]

Experimental Protocols

The synthesis involves a multi-step process starting from methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.[7]

-

Benzylation: The starting material is reacted with benzyl chloride to yield methyl 3-(3-benzyloxyquinoxalin-2-yl)propanoate.

-

Hydrazinolysis: The resulting ester is treated with hydrazine hydrate to form 3-(3-benzyloxyquinoxalin-2-yl)propanhydrazide.

-

Azide Coupling: The propanhydrazide is converted to an azide intermediate in situ, which is then reacted with various primary or secondary amines to produce the final N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides.[7]

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., PC-3, HeLa, HCT-116, MCF-7) in a 96-well plate and allow them to attach overnight.

-

Compound Incubation: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.

Benzyloxyphenyl-Methylaminophenol Derivatives as STAT3 Signaling Inhibitors

A series of benzyloxyphenyl-methylaminophenol derivatives, structurally related to the 3-(benzyloxy)propanoic acid scaffold through the shared benzyloxyphenyl moiety, have been identified as inhibitors of the STAT3 signaling pathway.[9][10] The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[9] Its inhibition is a key strategy in cancer therapy.

Quantitative Biological Data

The inhibitory activity of these compounds against the IL-6/STAT3 signaling pathway and their antiproliferative effects were evaluated. Compounds 4a and 4b demonstrated superior activity compared to the initial hit compound.[9]

| Compound | IL-6/STAT3 Signaling IC50 (µM) | Antiproliferative Activity (MDA-MB-468) IC50 (µM) |

| 4a | 7.71 | 9.61[9] |

| 4b | 1.38 | Not Reported |

Mechanism of Action & Signaling Pathway

The STAT3 signaling pathway is typically activated by cytokines like Interleukin-6 (IL-6). This leads to the activation of Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) forms dimers, translocates to the nucleus, and activates the transcription of target genes involved in cell proliferation and survival. The benzyloxyphenyl-methylaminophenol inhibitors are designed to interfere with this cascade, often by targeting the SH2 domain of STAT3, which is crucial for its dimerization.[9][10]

Experimental Protocols

This assay measures the transcriptional activity of STAT3.

-

Transfection: Co-transfect cells (e.g., HepG2) with a STAT3-responsive luciferase reporter plasmid and a control plasmid.

-

Treatment: Seed the transfected cells in a 96-well plate. Treat with the test compounds for a specified period.

-

Stimulation: Stimulate the cells with IL-6 to activate the STAT3 pathway.

-

Lysis and Measurement: Lyse the cells and measure the luciferase activity. A reduction in IL-6-induced luciferase expression indicates inhibitory activity.

Other Biological Activities and Future Directions

The broader class of aryl propionic acid derivatives is well-established for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11] While specific COX inhibition data for 3-(benzyloxy)propanoic acid derivatives are not extensively reported in the current literature, this remains a plausible and interesting avenue for future investigation, given the structural similarities to known NSAIDs. The development of dual-mechanism drugs, for instance, those that inhibit both COX and other cancer-related targets, is an attractive strategy.[12]

The diverse biological activities demonstrated by derivatives of the 3-(benzyloxy)propanoic acid scaffold highlight its significance as a privileged structure in drug discovery. The potent and selective activities observed for GPR34 antagonists, quinoxaline-based antiproliferative agents, and STAT3 inhibitors provide a strong foundation for further optimization and preclinical development. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore and expand the therapeutic potential of this promising class of compounds.

References

- 1. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Test… [ouci.dntb.gov.ua]

- 5. [PDF] Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study | Semantic Scholar [semanticscholar.org]

- 6. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 3-(Benzyloxy)propanoic Acid via Malonic Ester Route: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-(benzyloxy)propanoic acid, a valuable building block in pharmaceutical and organic synthesis. The described method utilizes the robust and well-established malonic ester synthesis pathway.

Introduction

3-(Benzyloxy)propanoic acid (CAS 27912-85-2) is a carboxylic acid derivative featuring a benzyl ether moiety. This structural motif makes it a useful intermediate for introducing a protected 3-hydroxypropyl group in the synthesis of more complex molecules. The malonic ester synthesis provides a reliable and high-yielding route to this compound, proceeding through three key stages: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation.

Overall Reaction Scheme

The synthesis of 3-(benzyloxy)propanoic acid via the malonic ester route can be summarized by the following overall reaction:

Data Presentation

The following tables summarize the key physicochemical properties and expected analytical data for the final product and the key intermediate, diethyl (benzyloxymethyl)malonate.

Table 1: Physicochemical Properties and Yields

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| Diethyl (benzyloxymethyl)malonate | C₁₅H₂₀O₅ | 280.32 | Not Reported | ~75-85 |

| 3-(Benzyloxy)propanoic acid | C₁₀H₁₂O₃ | 180.20 | 31.5-33.5[1] | ~80-90 (from diester) |

Table 2: Spectroscopic Data for 3-(Benzyloxy)propanoic acid

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | IR (KBr, cm⁻¹) |

| δ 10.5-12.0 (br s, 1H, COOH) | δ 178.0 (C=O) | 2900-3300 (br, O-H) |

| δ 7.25-7.40 (m, 5H, Ar-H) | δ 137.5 (Ar-C) | 1710 (s, C=O) |

| δ 4.55 (s, 2H, O-CH₂-Ph) | δ 128.6 (Ar-CH) | 1240 (s, C-O) |

| δ 3.75 (t, J = 6.0 Hz, 2H, O-CH₂) | δ 127.9 (Ar-CH) | 1100 (s, C-O) |

| δ 2.70 (t, J = 6.0 Hz, 2H, CH₂-COOH) | δ 127.7 (Ar-CH) | 700-750 (m, Ar C-H bend) |

| δ 73.2 (O-CH₂-Ph) | ||

| δ 68.0 (O-CH₂) | ||

| δ 34.5 (CH₂-COOH) |

Experimental Protocols

Materials and Reagents:

-

Diethyl malonate

-

Sodium metal

-

Anhydrous ethanol

-

Benzyl chloromethyl ether

-

Diethyl ether

-

Hydrochloric acid

-

Sodium hydroxide

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

Step 1: Preparation of Sodium Ethoxide

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). This reaction is highly exothermic and generates hydrogen gas, requiring appropriate safety precautions.

Step 2: Synthesis of Diethyl (benzyloxymethyl)malonate (Alkylation)

-

To the freshly prepared sodium ethoxide solution in anhydrous ethanol, add diethyl malonate dropwise at room temperature with stirring.

-

After the addition is complete, add benzyl chloromethyl ether dropwise to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl (benzyloxymethyl)malonate.

Step 3: Synthesis of 3-(Benzyloxy)propanoic acid (Hydrolysis and Decarboxylation)

-

To the crude diethyl (benzyloxymethyl)malonate, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours to effect hydrolysis of the ester groups.

-

After cooling, wash the aqueous solution with diethyl ether to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~1-2.

-

Heat the acidic mixture to effect decarboxylation until the evolution of carbon dioxide ceases.

-

Cool the mixture, and the crude 3-(benzyloxy)propanoic acid will separate.

-

Collect the product by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

The following diagrams illustrate the key logical and procedural steps in the synthesis of 3-(benzyloxy)propanoic acid.